molecular formula C22H22N2O7S2 B2468098 8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one CAS No. 1210774-74-5

8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

Cat. No. B2468098
CAS RN: 1210774-74-5
M. Wt: 490.55
InChI Key: YIUOYGXFNRVNKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule. The presence of various heteroatoms (oxygen, sulfur, and nitrogen) could also result in interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Insecticide Development

Spirotetramat, the parent compound of the mentioned molecule, is a second-generation insecticide developed by Bayer CropScience under the brand name “Movento” . Its unique features include two-way internal absorption and transport within plants, allowing it to effectively prevent egg hatching and larval development of pests on both roots and leaves. Spirotetramat exhibits long-lasting efficacy, controlling pests for up to two months. Its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety contribute to its widespread use in agriculture .

Biologically Active Compounds

The synthesis of spirotetramat involves key intermediates, including 8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione . Researchers have explored its potential for producing important biologically active compounds . Further investigations into its pharmacological properties could reveal novel applications.

Plant Hormone Analogues

Indole derivatives, such as spirotetramat, have diverse biological and clinical applications. For instance, indole-3-acetic acid , a plant hormone produced from tryptophan degradation, plays a crucial role in plant growth and development. Analogues like spirotetramat might exhibit similar effects or serve as potential plant growth regulators .

Environmental Chemistry and Toxicology

Assessing the environmental fate, degradation pathways, and toxicity of spirotetramat and related compounds is essential for sustainable pesticide use.

properties

IUPAC Name

8-methoxy-3-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S2/c1-29-17-5-2-4-15-14-16(21(26)31-19(15)17)20(25)23-9-7-22(8-10-23)24(11-12-30-22)33(27,28)18-6-3-13-32-18/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOYGXFNRVNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

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